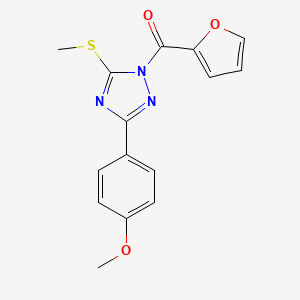
3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as FCPH, is a chemical compound that has shown promising results in scientific research. It is a hydrazone derivative of 3-fluorobenzaldehyde and 3-chloro-2-pyrazinecarboxaldehyde. FCPH has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it is believed to exert its anti-tumor effects by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to inhibit the growth of cancer cells by interfering with their cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to many diseases, including cancer, diabetes, and cardiovascular disease. This compound has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of many chronic diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its high solubility in water and organic solvents. This makes it easy to dissolve and work with in various experimental settings. However, this compound is also known to be unstable under certain conditions, which can limit its use in some experiments.
Future Directions
There are several future directions for the research on 3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One area of interest is its potential use as an anti-tumor agent. Further studies are needed to determine its effectiveness against different types of cancer and to identify the optimal dosage and administration route. Another area of interest is its potential use as an anti-inflammatory agent. Future studies could investigate its effectiveness in reducing inflammation in different disease models. Additionally, the development of more stable analogs of this compound could expand its use in various experimental settings.
Synthesis Methods
The synthesis of 3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 3-fluorobenzaldehyde and 3-chloro-2-pyrazinecarboxaldehyde with hydrazine hydrate. The reaction takes place in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
3-fluorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential use in medicinal chemistry and pharmacology. It has been shown to possess anti-tumor, anti-inflammatory, and anti-diabetic properties. This compound has also been investigated for its potential use as an anti-microbial agent.
properties
IUPAC Name |
3-chloro-N-[(E)-(3-fluorophenyl)methylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4/c12-10-11(15-5-4-14-10)17-16-7-8-2-1-3-9(13)6-8/h1-7H,(H,15,17)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFQWMIGPWGSAG-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5724829.png)

![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)
![2,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724850.png)





![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)

